Dicyclohexyl hydrazine-1,2-dicarboxylate
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Overview
Description
Dicyclohexyl hydrazine-1,2-dicarboxylate: is an organic compound characterized by its unique structure, which includes two cyclohexyl groups attached to a hydrazine moiety with two carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl hydrazine-1,2-dicarboxylate typically involves the reaction of hydrazine with dicyclohexyl dicarboxylate under controlled conditions. One common method includes:
Starting Materials: Hydrazine hydrate and dicyclohexyl dicarboxylate.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained between 50-70°C.
Procedure: Hydrazine hydrate is slowly added to a solution of dicyclohexyl dicarboxylate in an appropriate solvent like ethanol or methanol. The mixture is stirred for several hours until the reaction is complete.
Purification: The product is purified by recrystallization from a suitable solvent, such as ethanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant feed rates, is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Dicyclohexyl hydrazine-1,2-dicarboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in dry solvents like tetrahydrofuran (THF) under an inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often require catalysts or specific conditions like acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dicyclohexyl oxides, while reduction can produce hydrazine derivatives with altered functional groups.
Scientific Research Applications
Chemistry
In organic chemistry, Dicyclohexyl hydrazine-1,2-dicarboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. The hydrazine moiety is known for its ability to form stable complexes with metal ions, which can be exploited in the development of metal-based drugs or diagnostic agents.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its incorporation into polymer chains can enhance the mechanical properties and thermal stability of the materials.
Mechanism of Action
The mechanism by which Dicyclohexyl hydrazine-1,2-dicarboxylate exerts its effects is largely dependent on its interaction with molecular targets. The hydrazine moiety can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. Additionally, the cyclohexyl groups can influence the compound’s hydrophobicity and steric properties, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Dicyclohexyl phthalate: Similar in structure but lacks the hydrazine moiety.
Diethyl hydrazine-1,2-dicarboxylate: Contains ethyl groups instead of cyclohexyl groups.
Dicyclohexylcarbodiimide: Shares the cyclohexyl groups but has a different functional group (carbodiimide).
Uniqueness
Dicyclohexyl hydrazine-1,2-dicarboxylate is unique due to the presence of both cyclohexyl groups and a hydrazine moiety, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and form stable complexes with metal ions sets it apart from other similar compounds.
Properties
IUPAC Name |
cyclohexyl N-(cyclohexyloxycarbonylamino)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c17-13(19-11-7-3-1-4-8-11)15-16-14(18)20-12-9-5-2-6-10-12/h11-12H,1-10H2,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKUXYDKZFEKNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)NNC(=O)OC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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